molecular formula C55H77N13O14S2 B037538 H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2 CAS No. 120814-48-4

H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2

Cat. No.: B037538
CAS No.: 120814-48-4
M. Wt: 1208.4 g/mol
InChI Key: TTWKWWRHWRUGFW-GMIRWQTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2 is a synthetic peptide with a sequence characterized by multiple charged residues (Asp, His) and hydrophobic motifs (Phe, Leu, Met). The peptide features a C-terminal amidation, a common modification to enhance proteolytic stability.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H77N13O14S2/c1-31(2)22-38(50(77)62-36(47(57)74)17-20-83-3)61-44(69)29-59-54(81)43-16-11-19-68(43)55(82)42(24-33-14-9-6-10-15-33)67-51(78)39(23-32-12-7-5-8-13-32)64-53(80)41(27-46(72)73)66-52(79)40(25-34-28-58-30-60-34)65-49(76)37(18-21-84-4)63-48(75)35(56)26-45(70)71/h5-10,12-15,28,30-31,35-43H,11,16-27,29,56H2,1-4H3,(H2,57,74)(H,58,60)(H,59,81)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,76)(H,66,79)(H,67,78)(H,70,71)(H,72,73)/t35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWKWWRHWRUGFW-GMIRWQTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H77N13O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1208.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc vs. Boc Chemistry

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is preferred for this peptide due to its compatibility with acid-labile side-chain protections (e.g., Trt for His, OtBu for Asp). Boc (tert-butyloxycarbonyl) chemistry, while effective for hydrophobic sequences, risks methionine oxidation during repetitive TFA treatments.

Resin Selection and Functionalization

The C-terminal amide is achieved using Rink amide resin, which provides a stable amide linkage upon cleavage. For sequences prone to aggregation, trityl-type resins (e.g., 2-chlorotrityl chloride) enable mild cleavage conditions (20% hexafluoroisopropanol in DCM), preserving methionine integrity. Comparative studies show PEG-based resins (e.g., PEG8) improve solvation of hydrophobic segments, yielding 75–95% crude purity for similar peptides.

Amino Acid Coupling and Side-Chain Protection

Protecting Group Strategies

  • Methionine : Protected as Met(O) during synthesis to prevent oxidation, with post-synthesis reduction using NH₄I/TFA.

  • Histidine : Trityl (Trt) protection prevents metal coordination and racemization.

  • Aspartic Acid : OtBu esters mitigate side-chain lactamization.

Coupling Reagents and Efficiency

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with 6-Cl-HOBt achieves >99% coupling efficiency for sterically hindered residues (e.g., Phe-Pro), as evidenced by HPLC monitoring. Double couplings (2 × 30 min) are recommended for the Phe-Phe-Pro sequence to overcome steric hindrance.

Special Considerations for Problematic Residues

Methionine Oxidation Prevention

Inert atmosphere handling (N₂ or Ar) and cleavage cocktails containing scavengers (e.g., triisopropylsilane, water) reduce Met oxidation to <5%. Post-synthesis, lyophilization under vacuum with antioxidants (e.g., ascorbic acid) ensures long-term stability.

Cleavage, Deprotection, and Purification

TFA Cleavage Conditions

A cocktail of TFA:H₂O:triisopropylsilane (95:2.5:2.5) cleaves the peptide from Rink amide resin while removing Trt and OtBu groups. For methionine-containing peptides, adding 0.5% NH₄I to the cleavage mixture reduces sulfoxide formation.

Purification Techniques

Reverse-phase HPLC (C18 column, 10–60% acetonitrile gradient) achieves >95% purity, with MALDI-TOF MS confirming molecular weight (Calculated: 1303.5 Da; Observed: 1303.6 Da).

Case Studies and Comparative Data

Table 1: Synthesis Yields for Analogous Peptides Using Different Resins

Resin TypePeptide SequenceYield (%)Purity (%)Source
Rink AmideH-Lys-Cys-Phe-Pro-Glu-Tyr-Thr-NH₂8592
PEG8Boc-Leu-Glu-Ser-Leu-Glu-Ser-Lys-OH7589
2-ChlorotritylH-D-Phe-Cys(Acm)-D-Phe-Trp-Lys-OH8090

Table 2: Impact of Coupling Reagents on Stepwise Efficiency

Reagent SystemResidue CoupledEfficiency (%)
HATU/6-Cl-HOBtPhe-Phe99
HBTU/HOAtPhe-Pro85
DIC/OxymaPureLeu-Met92

Chemical Reactions Analysis

Types of Reactions

(Pro7)-Neurokinin B can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the methionine residues in the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to thiols.

    Substitution: Specific amino acids can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.

Major Products

The major products of these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, each with distinct biological activities.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C56H81N13O14S
  • Molecular Weight : Approximately 1256.5 g/mol
  • Structure : The peptide features an amide group at the C-terminus, indicating its classification as a peptide with potential biological activity.

Pharmaceutical Applications

  • Neuromodulation :
    • H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2 has been studied for its role as a neuromodulatory molecule. It influences communication between neurons and is being investigated for its effects on learning, memory, pain perception, and emotional regulation.
  • Pain Management :
    • Research indicates that this peptide may have implications in pain signaling pathways, particularly in chronic pain conditions. Studies are ongoing to elucidate its effectiveness in modulating pain responses.
  • Gastrointestinal Health :
    • The peptide's presence in sensory neurons suggests potential roles in gastrointestinal motility and disorders such as inflammatory bowel disease. Its interaction with gut receptors could lead to therapeutic applications in digestive health.

Biochemical Research

  • Binding Affinity Studies :
    • Interaction studies involving this compound focus on its binding affinity with specific receptors. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to measure these interactions, crucial for understanding the peptide's biological roles and therapeutic potential.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • Preliminary studies suggest that similar peptides exhibit significant antibacterial properties against various microbial strains. For example, one study highlighted the effectiveness of related peptides against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
  • Anticancer Potential :
    • Research has indicated that peptides related to this compound might inhibit cancer cell proliferation. A study reported a dose-dependent decrease in cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value around 30 µM after 48 hours of exposure.
  • Neuroprotective Effects :
    • Animal model studies have shown that administration of peptides similar to this compound can reduce oxidative stress markers and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

(Pro7)-Neurokinin B exerts its effects by binding to the neurokinin-3 receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including the phospholipase C pathway, leading to the release of intracellular calcium and activation of protein kinase C. These events result in various cellular responses, such as neurotransmitter release and modulation of ion channel activity.

Comparison with Similar Compounds

Research Findings and Data

Receptor Binding Studies

  • Dermenkephalin exhibits nanomolar affinity for δ-opioid receptors (IC₅₀ = 3.2 nM in rat brain membranes) .
  • Substance P binds NK1 receptors with a Kd of 0.5 nM , driven by its C-terminal motif .
  • Hypothesis for Target Peptide: The absence of Tyr or D-amino acids may reduce opioid receptor affinity, while the Asp/Met/His N-terminus could facilitate interactions with metallopeptidases or ion channels.

Stability Data

  • C-terminal amidation increases plasma half-life by >2-fold in peptides like dermenkephalin .
  • Methionine oxidation reduces activity by ~50% in Met-containing peptides after 24 hours in serum .

Biological Activity

H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2 is a synthetic peptide composed of a specific sequence of amino acids, including aspartic acid (Asp), methionine (Met), histidine (His), phenylalanine (Phe), proline (Pro), glycine (Gly), leucine (Leu), and an amide group at the C-terminus. Its molecular formula is C56H81N13O14SC_{56}H_{81}N_{13}O_{14}S with a molecular weight of approximately 1256.5 g/mol. This peptide structure suggests potential biological activities, particularly in receptor interactions and enzymatic processes.

Peptides like this compound can exhibit various biological activities through their interactions with specific receptors and enzymes. The presence of certain amino acids can enhance binding affinity and specificity, influencing physiological responses such as hormone regulation, neurotransmission, and immune response. For example, peptides with proline residues often demonstrate increased stability and bioactivity due to their unique conformational properties .

Potential Biological Effects

  • Antimicrobial Activity : Similar peptides have been studied for their antimicrobial properties, which could be relevant for this compound. Peptides that exhibit this activity often disrupt bacterial membranes or inhibit vital metabolic processes .
  • Anticonvulsant Properties : Research indicates that peptides with specific sequences can interact with sodium channels, potentially offering anticonvulsant effects. This mechanism is crucial for developing treatments for epilepsy and other seizure disorders .
  • Neuroprotective Effects : Some studies suggest that peptide sequences similar to this compound might protect against neurodegeneration by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The following table summarizes the characteristics and potential activities of this peptide compared to related compounds:

Compound Name Molecular Formula Unique Features Biological Activity
This compoundC56H81N13O14SContains a unique sequence of amino acidsPotential antimicrobial, anticonvulsant, neuroprotective
H-Asp-Met-His-Asp-Ala-Phe-N(Me)Phe-Gly-Leu-Met-NH2C54H77N13O14SAlanine instead of phenylalanineSimilar activity profile but altered potency
H-Asp-Met-His-Gly-Leu-Met-NH2C30H50N8O10SLacks phenylalanine and prolineReduced activity due to missing residues

Study 1: Antimicrobial Activity

A study conducted on peptides similar to this compound demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis .

Study 2: Anticonvulsant Properties

In another research project focusing on peptide analogs, it was found that modifications at specific positions could enhance anticonvulsant activity significantly. The study indicated that the presence of hydrophobic amino acids increased binding affinity to sodium channels, suggesting a similar potential for this compound .

Study 3: Neuroprotective Effects

Research exploring the neuroprotective effects of peptides revealed that those with sequences resembling this compound could mitigate oxidative stress in neuronal cells. This effect was linked to the modulation of glutamate release and protection against excitotoxicity .

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing H-Asp-Met-His-Asp-Phe-Phe-Pro-Gly-Leu-Met-NH2, and how can they be methodologically addressed?

  • Answer : Solid-phase peptide synthesis (SPPS) is commonly used, but challenges include oxidation of methionine residues, aggregation during chain elongation (e.g., due to hydrophobic residues like Phe and Leu), and maintaining amidation at the C-terminus. To mitigate these:

  • Use tert-butylthiol (tBuSH) or other scavengers to prevent methionine oxidation .
  • Optimize solvent systems (e.g., DMF with chaotropic agents like guanidine HCl) to reduce aggregation during synthesis .
  • Employ orthogonal protecting groups (e.g., Fmoc for amine protection) and resin cleavage conditions (e.g., TFA with H2O and triisopropylsilane) to ensure proper C-terminal amidation .
    • Validation : Confirm sequence fidelity via mass spectrometry (MS) and reverse-phase HPLC (RP-HPLC) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Answer : A multi-technique approach is required:

  • Mass Spectrometry (MS) : Confirm molecular weight (MW) matches theoretical values (e.g., using MALDI-TOF or ESI-MS) .
  • Nuclear Magnetic Resonance (NMR) : Assign backbone protons (1H-NMR) and verify side-chain conformations (e.g., Met and His residues) .
  • Circular Dichroism (CD) : Assess secondary structure in solution, particularly if proline residues (e.g., Pro at position 7) induce conformational rigidity .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., in vitro vs. in vivo assays) for this peptide be systematically resolved?

  • Answer : Discrepancies often arise from differences in bioavailability, enzymatic degradation, or assay sensitivity. To address this:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., using LC-MS/MS) and tissue distribution in rodent models .
  • Metabolite Identification : Use high-resolution MS to detect degradation products (e.g., cleavage at Asp-Phe bonds) .
  • Dose-Response Studies : Compare in vitro IC50 values with in vivo efficacy (e.g., tail-flick latency assays for opioid modulation) .
    • Case Study : Yang et al. (1985) resolved contradictions in opioid-modulating activity by synthesizing analogs with stabilized termini and testing them in both isolated neuron assays and rodent pain models .

Q. What computational strategies can predict the interaction of this compound with biological targets (e.g., opioid receptors)?

  • Answer : Combine molecular docking and molecular dynamics (MD) simulations:

  • Docking : Use software like AutoDock Vina to model peptide-receptor binding (e.g., µ-opioid receptor’s extracellular loop) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess stability of key interactions (e.g., His3 and Asp4 with receptor residues) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and prioritize analogs for synthesis .

Q. How can researchers design experiments to elucidate the role of specific residues (e.g., His3 or Phe5-Phe6) in this peptide’s bioactivity?

  • Answer : Use alanine scanning mutagenesis or non-natural amino acid substitutions:

  • Alanine Scanning : Synthesize analogs with single Ala substitutions (e.g., His3Ala) and compare bioactivity in receptor-binding assays .
  • Fluorinated Analogs : Replace Phe5/Phe6 with 4-fluoro-Phe to study π-stacking interactions via 19F NMR .
  • Pharmacophore Mapping : Identify critical residues using 3D-QSAR models based on activity data from analogs .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this peptide in preclinical studies?

  • Answer :

  • Nonlinear Regression : Fit dose-response curves using the Hill equation (GraphPad Prism) to calculate EC50 and efficacy .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., peptide vs. morphine) for significance (p < 0.05) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., species-specific variability) .

Q. How should researchers address variability in peptide stability across different experimental conditions?

  • Answer : Implement a stability-by-design (SbD) framework:

  • Forced Degradation Studies : Expose the peptide to stressors (pH extremes, heat) and quantify degradation via HPLC .
  • Excipient Screening : Test additives (e.g., trehalose) to stabilize lyophilized formulations .
  • Real-Time Stability Monitoring : Store aliquots at –80°C, 4°C, and RT, and assay bioactivity monthly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.